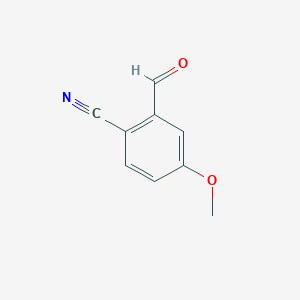

2-Formyl-4-methoxybenzonitrile

Description

Significance and Context in Substituted Aromatic Chemistry

The significance of 2-Formyl-4-methoxybenzonitrile in academic research stems from its identity as a multifunctional substituted aromatic compound. Substituted benzenes are foundational to organic chemistry, and the nature and position of their substituents intimately govern the molecule's reactivity. rsc.org This compound is a member of the benzonitrile (B105546) class of molecules, which are aromatic rings containing a nitrile (-C≡N) group.

As a "building block," this compound serves as a starting material or key intermediate for the synthesis of more elaborate molecules. tantuchemicals.com Its utility is broadened by the presence of multiple reactive sites, allowing for a variety of chemical transformations. Researchers in fields like medicinal chemistry and materials science utilize such building blocks to design and construct target molecules with specific functions. The compound is particularly valuable as an intermediate in diverse organic syntheses and can be a precursor for creating new pesticides or reagents for drug design. tantuchemicals.com

Unique Structural Features and their Research Implications

The research implications of this compound are directly tied to its unique combination of three distinct functional groups attached to a benzene (B151609) ring: a formyl group, a methoxy (B1213986) group, and a nitrile group. The specific placement of these groups—with the formyl and nitrile groups ortho and para respectively to the methoxy group—creates a distinct electronic and steric environment that dictates its chemical behavior.

Formyl Group (-CHO): This aldehyde group is an electron-withdrawing group and provides a reactive site for nucleophilic addition and condensation reactions. For instance, the aldehyde functionality can undergo Knoevenagel condensations, a key step in forming carbon-carbon bonds. smolecule.com

Nitrile Group (-C≡N): The nitrile group is also strongly electron-withdrawing. It can be hydrolyzed to a carboxylic acid or reduced to an amine, offering pathways to different classes of compounds. smolecule.com

Methoxy Group (-OCH₃): In contrast, the methoxy group is an electron-donating group through resonance. Its presence increases the electron density of the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions.

Historical Overview of its Study and Key Milestones

The study of this compound is primarily documented through the development of its synthetic pathways. While the broader field of aromatic substitution has a long history, specific and efficient methods for preparing this particular polysubstituted benzonitrile are more recent developments, highlighting its role as a modern tool in specialized synthesis.

A key early reference to a synthetic route appears in a 1998 publication within the Journal of Medicinal Chemistry. chemicalbook.com This multi-step process indicated the compound's utility as an intermediate in medicinal chemistry research.

A significant milestone in the synthesis of 2-formylbenzonitriles, including the 4-methoxy derivative, was reported in 2012. rsc.org Researchers developed a microwave-assisted cyanation of an aryl halide, specifically the Rosenmund–von Braun reaction. rsc.org This method was noteworthy as it allowed for the cyanation of 2-bromo-5-methoxybenzaldehyde (B1267466) without the need to protect the sensitive formyl group, which is often a complication in such transformations. rsc.org The use of microwave irradiation also significantly reduced reaction times. rsc.org

The table below summarizes key synthetic approaches that have been documented for producing this compound and related compounds, illustrating the progression of synthetic methodology.

| Method | Precursor | Key Reagents | Significance |

| Multi-step Synthesis (1998) | 2-Bromo-5-methoxybenzaldehyde | p-TsOH, DMF, Acetic Acid | Early documented route for use in medicinal chemistry. chemicalbook.com |

| Microwave-Assisted Rosenmund–von Braun Reaction (2012) | 2-Bromo-5-methoxybenzaldehyde | CuCN, NiBr₂ | First instance of this reaction for an aryl halide with an unprotected ortho-formyl group, offering high efficiency. rsc.org |

| Multi-step Synthesis from Benzoic Acid Derivative (2018) | 4-methyl-3-methoxy benzoic acid | Thionyl chloride, Aminating agent, Dehydrating agent, Brominating agent | A multi-step route developed for scalable production. google.com |

These developments underscore the compound's growing importance as a readily accessible building block for advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formyl-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQIAVJWCMYTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Formyl 4 Methoxybenzonitrile

Retrosynthetic Analysis and Strategic Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-Formyl-4-methoxybenzonitrile, the analysis begins by identifying the key functional groups: a formyl (-CHO), a methoxy (B1213986) (-OCH3), and a nitrile (-CN) group attached to a benzene (B151609) ring.

The formyl group can be retrosynthetically disconnected to a more stable precursor, such as a dihalomethyl group (e.g., -CHBr2), which can be readily hydrolyzed. This leads to the intermediate 2-(dibromomethyl)-4-methoxybenzonitrile . The dibromomethyl group, in turn, can be formed from a methyl group via benzylic bromination, pointing to 2-methyl-4-methoxybenzonitrile as a key precursor.

The nitrile and methoxy groups on the aromatic ring suggest a precursor where the nitrile is derived from a primary amide, which itself comes from a carboxylic acid. This leads back to 2-methyl-4-methoxybenzamide and subsequently to 2-methyl-4-methoxybenzoic acid . This benzoic acid derivative represents a strategic and often readily accessible starting point for the synthesis.

Alternatively, the nitrile group could be introduced via cyanation of a suitable aryl halide. For instance, a bromo-substituted precursor like 2-bromo-5-methoxybenzaldehyde (B1267466) could be a viable starting material for the synthesis of this compound. chemicalbook.com

Multi-Step Synthetic Routes

A plausible and frequently employed synthetic strategy for substituted benzonitriles, adaptable for this compound, initiates with a corresponding benzoic acid derivative. This multi-step approach ensures controlled functional group transformations and regioselectivity. A Chinese patent for the synthesis of the isomeric 2-methoxy-4-cyanobenzaldehyde outlines a similar sequence, which can be adapted for the target molecule. google.com

Synthesis from Benzoic Acid Derivatives

The synthesis commences with a suitably substituted benzoic acid, such as 2-methyl-4-methoxybenzoic acid. The following sections detail the sequential transformations required to convert the carboxylic acid into the final aldehyde product.

The initial step involves the conversion of the carboxylic acid to a primary amide. This transformation is fundamental in organic synthesis and can be achieved through several methods. A common approach is the activation of the carboxylic acid, for instance, by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to furnish the primary amide. google.comnih.gov

Alternatively, direct amidation methods that avoid the isolation of the acyl chloride are often preferred for their operational simplicity. These methods can employ various coupling agents. For example, boron-based reagents have been shown to facilitate the direct formation of amides from carboxylic acids and amines. acs.org Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the condensation of carboxylic acids and amines. nih.gov The choice of method often depends on the substrate's reactivity and the desired reaction conditions.

Table 1: Reagents for the Conversion of Benzoic Acids to Benzamides

| Reagent/Catalyst | Reaction Conditions | Remarks |

| Thionyl chloride (SOCl₂) followed by ammonia | Typically in an inert solvent | A classic and effective two-step method. google.com |

| B(OCH₂CF₃)₃ | MeCN, 80 °C | Boron-mediated direct amidation. acs.org |

| TiCl₄ | Dichloromethane (B109758), reflux | Titanium-mediated direct amidation. nih.gov |

| Zirconium(IV) chloride (ZrCl₄) | p-xylene, reflux | Catalytic direct amidation. rsc.org |

The subsequent step is the dehydration of the primary amide to the corresponding nitrile. This reaction removes a molecule of water from the amide functional group. A variety of dehydrating agents can be employed for this purpose. Thionyl chloride, which is also used for the formation of acyl chlorides, is an effective reagent for amide dehydration. google.com

Modern methods often utilize catalytic systems to achieve this transformation under milder conditions. For instance, a palladium(II) catalyst in the presence of Selectfluor has been demonstrated to efficiently convert primary amides, including 4-methoxybenzamide, into their corresponding nitriles. nih.govacs.orgacs.org This method is noted for its high yields and broad substrate scope. nih.gov Another catalytic system employs N-heterocyclic carbenes (NHCs) for the silylative dehydration of primary amides to nitriles. rsc.org

Table 2: Conditions for the Dehydration of Benzamides to Benzonitriles

| Reagent/Catalyst | Substrate Example | Conditions | Yield |

| Thionyl chloride | 4-methyl-3-methoxybenzamide | Toluene (B28343) or chlorobenzene, 45-110 °C | Not specified |

| Pd(OAc)₂ / Selectfluor | 4-methoxybenzamide | Acetone, room temperature | 96% acs.orgacs.org |

| NHC catalyst | 4-methoxybenzamide | Not specified | High yield rsc.org |

Once the benzonitrile (B105546) framework is established (i.e., 2-methyl-4-methoxybenzonitrile), the next transformation focuses on the methyl group, which needs to be converted into the formyl group. This is typically achieved via a two-step process starting with benzylic bromination. The methyl group is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide (BPO). chemicalbook.comchadsprep.com This reaction selectively introduces bromine atoms onto the benzylic carbon. The reaction can be controlled to favor the formation of the monobrominated or dibrominated product. For the synthesis of an aldehyde, the formation of the dibrominated intermediate, 2-(dibromomethyl)-4-methoxybenzonitrile, is desired. The use of an excess of NBS can promote the formation of the polybrominated species. thieme-connect.com

Table 3: Conditions for Benzylic Bromination of Methylbenzonitriles

| Substrate | Reagent | Conditions | Product | Yield |

| 4-methoxy-2-methylbenzonitrile | NBS, BPO | CCl₄, 80 °C, 16 h | 2-(bromomethyl)-4-methoxybenzonitrile | 81% chemicalbook.com |

| 2-methylbenzonitrile | NBS (excess) | CCl₄ | 2-(dibromomethyl)benzonitrile | High yield arkat-usa.org |

| 4-methylbenzonitrile | NBS (2 equiv.), BPO | CCl₄, reflux | 4-(bromomethyl)benzonitrile | Satisfactory yield thieme-connect.com |

The final step in this synthetic sequence is the hydrolysis of the dibrominated intermediate to the desired aldehyde, this compound. This transformation replaces the two bromine atoms with an oxygen atom. The hydrolysis of benzal halides can be performed under various conditions, often involving aqueous acidic or basic solutions. arkat-usa.org For instance, a mixture of dioxane and water at elevated temperatures can effectively hydrolyze benzal bromides to the corresponding benzaldehydes. arkat-usa.org

In some cases, the hydrolysis is carried out without the isolation of the brominated intermediate. A method for a similar compound involves the use of silver nitrate (B79036) in an ethanol (B145695)/water mixture, which facilitates both the bromination and subsequent hydrolysis in a one-pot fashion, although this can be costly for large-scale production. google.comsmolecule.comchemicalbook.com

Oxidation of Aldehyde Precursors

The direct oxidation of an aldehyde group is a fundamental transformation in organic synthesis. In the context of this compound, this typically involves the conversion of a precursor already containing the formyl and methoxy groups, where another functional group is transformed into the nitrile.

One established method involves the use of silver nitrate to facilitate the conversion. For instance, the reaction of an appropriate α,β-dibromotoluene derivative with silver nitrate in a refluxing mixture of ethanol and water can yield 4-cyano-2-methoxybenzaldehyde with high efficiency. chemicalbook.com This method is notable for its high yield, often reaching 99%. chemicalbook.com

Another approach utilizes the Schmidt reaction, which can convert aldehydes to nitriles. An improved protocol for this reaction employs azidotrimethylsilane (B126382) in the presence of a catalytic amount of triflic acid in a mixture of hexafluoro-2-propanol (HFIP) and acetonitrile. mdpi.com This method has been successfully applied to a range of aromatic aldehydes, including those with methoxy substituents, to produce the corresponding nitriles in good to excellent yields. mdpi.com For example, p-anisaldehyde can be converted to 4-methoxybenzonitrile (B7767037) in 82% yield under these conditions. mdpi.com

Furthermore, the dehydration of aldoximes serves as a clean route to nitriles. rhhz.net This can be achieved using various reagents. For example, a combination of triphenylphosphine (B44618) and an N-halosulfonamide in dichloromethane at room temperature effectively converts aldoximes to nitriles. rhhz.net Another efficient method utilizes a solid-phase catalyst, Amberlite IR-120H, under solvent-free microwave irradiation, which can convert anisaldehyde to 4-methoxybenzonitrile in high yield. scispace.com

Palladium-Catalyzed Cyanation Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of a cyano group. rsc.org These methods offer mild reaction conditions and broad functional group tolerance. nih.gov

Aryl (Pseudo)halide Cyanation

A common strategy for synthesizing benzonitriles is the palladium-catalyzed cyanation of aryl halides. rsc.orgnih.gov This reaction can be performed on various (hetero)aryl chlorides and bromides. nih.gov A notable advancement in this area is the use of potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a non-toxic cyanide source. organic-chemistry.orgnih.gov

One effective system employs a palladium precatalyst, such as a palladacycle, which can efficiently convert aryl chlorides to benzonitriles at low catalyst loadings. nih.gov Ligand-free conditions have also been developed, where Pd(OAc)2 catalyzes the cyanation of aryl bromides in dimethylacetamide (DMAC) at 120 °C, providing good to excellent yields. organic-chemistry.org The reaction of 2-bromo-5-methoxybenzaldehyde is a direct route to this compound. rsc.org A procedure using copper(I) cyanide and nickel(II) bromide in N-methyl-2-pyrrolidone (NMP) under microwave irradiation has been reported to yield the desired product. rsc.org

Table 1: Palladium-Catalyzed Cyanation of Aryl Halides

| Catalyst System | Aryl Halide | Cyanide Source | Solvent | Conditions | Yield | Reference |

| Pd(OAc)2 | Aryl Bromide | K4[Fe(CN)6] | DMAC | 120 °C | Good to Excellent | organic-chemistry.org |

| Palladacycle Precatalyst | (Hetero)aryl Chloride/Bromide | K4[Fe(CN)6]·3H2O | Dioxane/Water | ≤ 100 °C | Excellent | nih.gov |

| CuCN/NiBr2 | 2-Bromo-5-methoxybenzaldehyde | CuCN | NMP | Microwave, 170 °C, 4.5 min | 42% | rsc.org |

Vanillin Triflate as Precursor

Aryl triflates, which can be readily prepared from phenols, are also excellent substrates for palladium-catalyzed cyanation reactions. Vanillin, a readily available natural product, can be converted to its triflate derivative and subsequently cyanated. acs.org Palladium-catalyzed cyanation of hindered aryl triflates has been successfully achieved using zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as the cyanide source. acs.org More recent studies have explored the use of aryl nonaflates and pentafluorobenzenesulfonates as effective substrates for palladium-catalyzed cyanation under exceptionally mild conditions (40 °C), using Pd(PPh3)4 as the catalyst. sci-hub.se

Oxidative Cleavage Reactions

Oxidative cleavage of a carbon-carbon double bond is another synthetic strategy to generate a formyl group. This approach is particularly useful when the starting material contains a suitable alkene precursor.

One of the most efficient methods for producing 4-formyl-3-methoxybenzonitrile (B1591161) involves the oxidative cleavage of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate. smolecule.com This reaction sequence typically involves a dihydroxylation step using osmium tetroxide, followed by oxidative cleavage of the resulting vicinal diol with a periodate (B1199274), such as sodium metaperiodate. chemicalbook.comsmolecule.com This two-step process effectively cleaves the acrylate (B77674) double bond to yield the desired aldehyde. smolecule.com The reaction is often carried out in a water/THF mixture at room temperature. chemicalbook.com

Another environmentally favorable approach utilizes the oxidative cleavage of an enamine. smolecule.com This method avoids the use of hazardous brominating agents. The process starts with the reaction of an o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine intermediate. Subsequent oxidative cleavage with sodium periodate yields the aldehyde. chemicalbook.com

Table 2: Oxidative Cleavage for Aldehyde Synthesis

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| tert-Butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate | 1. Osmium tetroxide 2. Sodium metaperiodate | Water/THF, Room Temperature | 4-Cyano-2-methoxybenzaldehyde | 71% | chemicalbook.com |

| Enamine from o-nitrotoluene derivative | Sodium periodate | THF | Aldehyde | - | chemicalbook.com |

Other Novel Synthetic Protocols (e.g., iron and phenol (B47542) co-catalysis for related nitriles)

Recent research has focused on developing more sustainable and efficient catalytic systems for nitrile synthesis. Iron, being an earth-abundant and inexpensive metal, has emerged as a promising catalyst.

A novel method involves the co-catalysis of an iron(III) salt and phenol for the rapid synthesis of nitriles from aldehyde oxime esters at room temperature. researchgate.netresearchgate.net This reaction is high-yielding and proceeds within minutes. researchgate.netgoogle.com The proposed mechanism may involve a radical process. researchgate.net This methodology has been shown to be scalable. researchgate.net

Furthermore, iron-based single-atom catalysts have been developed for the oxidative synthesis of nitriles. nih.gov These catalysts can facilitate the cleavage of C-C bonds in secondary alcohols and ketones, followed by cyanation using ammonia as the nitrogen source and oxygen as the oxidant. nih.gov Nitrogen-doped carbon-supported iron catalysts have also demonstrated excellent activity and stability in the ammoxidation of aromatic aldehydes to nitriles. researchgate.net

Reaction Condition Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is efficient and scalable.

For palladium-catalyzed cyanations, key parameters to optimize include the choice of palladium precursor, ligand, cyanide source, base, solvent, and temperature. For instance, the use of palladacycle precatalysts has been shown to be more effective than commonly used sources like Pd(OAc)2 or Pd2(dba)3 in certain systems, as they can prevent catalyst poisoning by cyanide. nih.gov The choice of solvent can also be critical; for example, dimethylacetamide (DMAC) has been found to promote faster and more robust ligand-free cyanations compared to other solvents. organic-chemistry.org

In the case of oxidative cleavage reactions, the stoichiometry of the oxidizing agent and the catalyst loading are important factors. For the osmium tetroxide-mediated dihydroxylation and subsequent periodate cleavage, careful control of the amount of the toxic and expensive osmium tetroxide is necessary. The reaction temperature should also be controlled to prevent side reactions. chemicalbook.com

For the newer iron-catalyzed nitrile syntheses, the molar ratio of the substrate, iron salt, and phenol co-catalyst is a key parameter to optimize. google.com The reaction is typically fast at room temperature, but the optimal reaction time can vary depending on the substrate. google.com

Solvent Effects

The selection of a solvent is critical in the synthesis of benzonitrile derivatives, as it can significantly influence reaction rates and product yields. In the synthesis of related benzonitriles, the polarity of the solvent plays a key role. For instance, in palladium-catalyzed cyanation reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF) are often preferred. thieme-connect.comarkat-usa.org DMF is noted to facilitate these reactions effectively, whereas non-polar solvents such as toluene or dioxane may fail to yield any product under similar conditions. thieme-connect.com

One common pathway to formylbenzonitriles involves the hydrolysis of an intermediate gem-dibromide. This transformation has been successfully carried out in a mixed solvent system. For example, the hydrolysis of a dibromomethyl intermediate to its corresponding aldehyde can be achieved by refluxing in a mixture of dioxane and water. arkat-usa.orgumich.edu Similarly, a solution of ethanol and water is effective for the silver nitrate-assisted hydrolysis of a dibromotoluene precursor to yield 4-cyano-2-methoxybenzaldehyde. chemicalbook.com The use of aqueous solvent systems is crucial for dissolving reagents like silver nitrate and facilitating the hydrolysis mechanism.

Other solvents are employed in different synthetic steps. Dichloromethane is used as a solvent in condensation reactions, such as the reaction of 4-formyl-3-methoxybenzonitrile with 3-oxobutanamide. google.comgoogle.com Acetonitrile has also been used in conjunction with water for silver(I)-assisted hydrolysis reactions. rsc.org

Table 1: Solvent Systems in the Synthesis of and related to this compound

| Reaction Type | Solvent System | Role of Solvent | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyanation | N,N-Dimethylformamide (DMF) | Facilitates catalyst activity and dissolves reagents. | thieme-connect.comarkat-usa.org |

| Hydrolysis of gem-dibromides | Dioxane/Water | Solubilizes both organic substrate and aqueous reagents. | arkat-usa.orgumich.edu |

| Silver Nitrate-Assisted Hydrolysis | Ethanol/Water | Dissolves silver nitrate and substrate for hydrolysis. | chemicalbook.com |

| Condensation Reaction | Dichloromethane | Provides an inert medium for the reaction. | google.comgoogle.com |

| Silver(I)-Assisted Hydrolysis | Acetonitrile/Water | Solubilizes reagents for the hydrolysis of dibrominated intermediates. | rsc.org |

Catalyst Selection and Loading

Catalysts are pivotal in many of the synthetic routes leading to formylbenzonitriles, enabling reactions that would otherwise be inefficient. In palladium-catalyzed cyanation of aryl halides, the choice of ligand and the catalyst loading are crucial. For example, using tri-t-butylphosphine as a ligand with a Pd₂(dba)₃ catalyst at a loading of 2.5 mol% has been shown to be effective for room-temperature cyanation. thieme-connect.com Lowering the catalyst loading can significantly decrease the yield. thieme-connect.com Another system employs palladium acetate (B1210297) (0.1 equiv) with a specific phosphine (B1218219) ligand for the cyanation of aryl halides at elevated temperatures. arkat-usa.org

For the hydrolysis of dibromomethyl intermediates, silver nitrate (AgNO₃) is frequently used, not as a catalyst in the traditional sense, but as a reagent to assist the reaction by precipitating the bromide ions. arkat-usa.orgrsc.org This method, however, can be expensive due to the need for a large excess of AgNO₃. arkat-usa.org

In a different approach, the synthesis of an isomer, 4-formyl-3-methoxybenzonitrile, involves the oxidative cleavage of an acrylate precursor. This reaction employs a catalytic amount of osmium tetroxide with sodium metaperiodate as the co-oxidant. chemicalbook.com For the initial bromination of a methylarene precursor, a radical initiator like benzoyl peroxide is used to start the reaction with N-bromosuccinimide (NBS). chemicalbook.com

Table 2: Catalysts and Promoters in Benzonitrile Synthesis

| Reaction Step | Catalyst/Promoter | Typical Loading/Equivalents | Function | Reference |

|---|---|---|---|---|

| Cyanation of Aryl Halide | Pd₂(dba)₃ / P(t-Bu)₃ | 2.5 mol% Pd | C-CN bond formation | thieme-connect.com |

| Cyanation of Aryl Halide | Pd(OAc)₂ / Phosphine Ligand | 0.1 equiv Pd | C-CN bond formation | arkat-usa.org |

| Hydrolysis of gem-dibromide | Silver Nitrate (AgNO₃) | >3 equiv | Halide abstraction | arkat-usa.orgrsc.org |

| Radical Bromination | Benzoyl Peroxide | Catalytic | Radical initiation | chemicalbook.com |

| Oxidative Cleavage | Osmium Tetroxide | 0.81 mmol (catalytic) | Dihydroxylation | chemicalbook.com |

Temperature and Pressure Parameters

Temperature and pressure are key parameters that dictate the kinetics and thermodynamics of the synthesis. For the hydrolysis of benzal bromides, reactions are typically conducted at elevated temperatures, such as heating at 100°C in a dioxane/water mixture. arkat-usa.orgumich.edu The silver nitrate-assisted hydrolysis is also performed under reflux conditions in an ethanol/water solution (approx. 78-80°C). chemicalbook.com A multi-step synthesis route mentions heating at 100°C in aqueous acetic acid. chemicalbook.com

In some cases, reactions are performed under pressure in an autoclave. For instance, a reaction involving an isomer of the target molecule was conducted at temperatures ranging from 80-160°C and pressures of 2-10 bar. google.com Specifically, optimal conditions were found in isopropanol (B130326) at 100-130°C and 3-5 bar. google.com For certain palladium-catalyzed cyanation reactions, temperatures can reach up to 130-150°C. rsc.orgscispace.com

Conversely, some steps may require cooling. For example, a reaction involving REDAL in toluene is charged at 0-5°C to control reactivity and minimize by-product formation. google.com

Table 3: Temperature and Pressure Conditions in Benzonitrile Synthesis

| Reaction Type | Temperature | Pressure | Solvent | Reference |

|---|---|---|---|---|

| Hydrolysis of Benzal Bromide | 100°C | Atmospheric | Dioxane/Water | arkat-usa.orgumich.edu |

| AgNO₃-Assisted Hydrolysis | Reflux (approx. 80°C) | Atmospheric | Ethanol/Water | chemicalbook.com |

| Autoclave Reaction | 100-130°C | 3-5 bar | Isopropanol | google.com |

| Pd-Catalyzed Cyanation | 130°C | Atmospheric | DMF | scispace.com |

| REDAL Reaction | 0-5°C | Atmospheric | Toluene | google.com |

Reagent Stoichiometry

The stoichiometry of reagents is fundamental to achieving high yields and purity. In the synthesis of 2-formylbenzonitriles from methylarenes, the first step is often a bromination using N-bromosuccinimide (NBS). To form the dibromomethyl intermediate, an excess of the brominating agent is required, with one study specifying 3 equivalents of NBS. rsc.org

In subsequent hydrolysis steps using silver nitrate, a significant excess of AgNO₃ is often employed to drive the reaction to completion. Reports mention using over 3 equivalents arkat-usa.org or a ratio of 147 mmol of AgNO₃ to 59.74 mmol of the dibromo-substrate (approx. 2.5 equivalents). chemicalbook.com

For palladium-catalyzed cyanations, the amount of the cyanide source is also carefully controlled. One procedure uses 0.54 equivalents of Zn(CN)₂ relative to the aryl halide. arkat-usa.org In a different type of reaction, a patent for a related compound highlights the importance of precise stoichiometry, specifying 1.21 equivalents of REDAL and 1.28 equivalents of N-methylpiperazine to minimize the formation of a by-product to less than 1%. google.com

Mechanistic Investigations of Synthetic Pathways

Elucidation of Reaction Intermediates

A key synthetic pathway to this compound starts from the corresponding methyl-substituted benzonitrile. In this route, a crucial and isolable intermediate is the gem-dihalogenated compound, 2-(dibromomethyl)-4-methoxybenzonitrile. This intermediate is formed through the bromination of the methyl group. google.com

The hydrolysis of this dibromide intermediate proceeds via the formation of an unstable gem-diol, which rapidly eliminates water to yield the final aldehyde product. The conversion is facilitated by reagents like silver nitrate, which assists in the abstraction of bromide ions. researchgate.net The mechanism involves the silver ion complexing with the halide, promoting its departure and the formation of a carbocationic species, which is then attacked by water. stackexchange.comyoutube.comlibretexts.org

In palladium-catalyzed cyanation reactions, the mechanism involves a catalytic cycle where the active Pd(0) species undergoes oxidative addition with the aryl halide. This is followed by a transmetalation or exchange step with the cyanide source and concludes with a reductive elimination step that forms the aryl nitrile and regenerates the Pd(0) catalyst. rsc.orgresearchgate.net

Proposed Mechanistic Cycles (e.g., radical processes)

The synthesis of the dibromomethyl intermediate from a methylarene precursor proceeds through a free-radical chain reaction. chemicalbook.com This process, known as a Wohl-Ziegler reaction, can be described in three main stages:

Initiation: A radical initiator, such as benzoyl peroxide, decomposes upon heating to form initial radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts or formed in situ) to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the methyl-substituted benzonitrile, which is the most reactive site due to resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with a molecule of NBS (or Br₂) to form the monobrominated product and a new bromine radical, continuing the chain. This process repeats to form the dibrominated intermediate.

Termination: The reaction concludes when radicals combine with each other, for example, two bromine radicals forming Br₂.

This radical mechanism is specific to the side-chain halogenation and is a distinct mechanistic pathway from the ionic mechanisms involved in the subsequent hydrolysis or potential aromatic substitution reactions.

Scalability and Process Chemistry Research

Gram-Scale Synthesis Considerations

The successful synthesis of this compound on a gram scale hinges on the selection of a robust and reproducible synthetic route. One documented method involves the cyanation of an aryl halide, specifically 2-bromo-5-methoxybenzaldehyde, using a Rosenmund-von Braun reaction. In a laboratory setting, this reaction has been performed using copper(I) cyanide (CuCN) and nickel(II) bromide (NiBr2) in N-Methyl-2-pyrrolidone (NMP) under microwave irradiation. This approach successfully yielded 2-formyl-4-methoxy-benzonitrile from 2-bromo-5-methoxybenzaldehyde. rsc.org

Another synthetic pathway starts from 2-methylbenzonitriles, which undergo a Wohl-Ziegler reaction with N-Bromosuccinimide (NBS) to form a dibrominated intermediate. This intermediate is then converted to the target ortho-formylbenzonitrile through a silver(I)-assisted hydrolysis. rsc.org

For gram-scale operations, several factors must be carefully considered:

Reagent Stoichiometry and Cost: The use of expensive reagents can become prohibitive when scaling up. For instance, methods relying on silver nitrate or palladium catalysts may be less economically viable for large-scale production. google.com

Reaction Conditions: Extreme temperatures, high pressures, or the use of specialized equipment like microwave reactors may not be easily transferable to standard gram-scale laboratory setups. rsc.org The use of highly flammable reagents in large quantities also poses significant safety risks. google.com

Work-up and Purification: Chromatographic purification, while common in research-scale synthesis, can be cumbersome and inefficient for larger quantities. google.com Therefore, developing methods that yield a product of high purity directly from the reaction mixture or through simple crystallization is highly desirable.

Solvent Choice: The volume and nature of the solvent are critical. High dilutions can lead to inefficient processes and large volumes of waste. google.com The toxicity and environmental impact of solvents like NMP must also be taken into account. rsc.org

| Parameter | Laboratory-Scale Method (Rosenmund-von Braun) | Considerations for Gram-Scale |

| Starting Material | 2-Bromo-5-methoxybenzaldehyde | Availability and cost of the starting halide. |

| Key Reagents | CuCN, NiBr2 | Cost and toxicity of cyanide and nickel salts. |

| Solvent | NMP | Toxicity and high boiling point can complicate removal. |

| Energy Source | Microwave Irradiation (170 °C) | Scalability of microwave reactors can be limited. |

| Purification | Flash Chromatography | Impractical for large quantities; alternative methods needed. |

This table provides a summary of a laboratory-scale synthesis method and highlights key considerations for scaling it up to the gram scale.

Adaptability for Industrial Production

The adaptation of a synthetic route for the industrial production of this compound requires a shift in focus towards process optimization, cost-efficiency, and regulatory compliance. Methods that are suitable for gram-scale synthesis may still be inadequate for production on a ton scale. google.com

For instance, a synthetic route for the isomeric 4-formyl-3-methoxybenzonitrile starting from 4-cyano-2-methoxytoluene involves a bromination step with NBS followed by reaction with silver nitrate. This process is deemed "completely unsuitable for scale-up to ton scales". google.com Similarly, a method involving triethyl orthoformate was considered unsuitable for technical application due to high dilution and the use of a large excess of a highly flammable reagent. google.com

Key aspects for industrial adaptability include:

Telescoping of Reactions: Combining multiple reaction steps into a single process without isolating intermediates can significantly improve efficiency and reduce waste.

Catalyst Selection: The use of catalytic amounts of inexpensive and non-toxic metals is preferable. For example, copper-catalyzed reactions are often favored in industrial settings.

Process Control: Automated reactors with precise control over temperature, pressure, and reagent addition are crucial for ensuring consistent product quality and safety on a large scale.

Alternative Reagents: Replacing hazardous or expensive reagents is a primary concern. For the synthesis of the related 4-formyl-3-methoxybenzonitrile, dimethyl sulfate (B86663) was identified as a more viable alternative to other reagents for methylation. google.com

Purification Strategy: Industrial-scale purification often relies on crystallization, distillation, or extraction rather than chromatography. The formation of adducts, such as bisulfite adducts, can be employed to facilitate purification. google.com

| Industrial Production Consideration | Implication for this compound Synthesis |

| Cost of Raw Materials | Routes utilizing inexpensive and readily available starting materials are favored. |

| Process Safety | Avoidance of highly flammable, explosive, or toxic reagents and intermediates. |

| Efficiency and Yield | High-yielding reactions with minimal by-product formation are essential. |

| Waste Management | Processes that minimize solvent use and waste generation are preferred. |

| Regulatory Compliance | Adherence to safety and environmental regulations is mandatory. |

This table outlines the major considerations for adapting a synthesis method for the industrial production of this compound.

Chemical Reactivity and Transformations of 2 Formyl 4 Methoxybenzonitrile

Reactions at the Formyl Group

The formyl group is a primary site for a variety of chemical transformations, including oxidation, reduction, condensation, and nucleophilic addition reactions. The electronic nature of the methoxy (B1213986) and nitrile substituents on the aromatic ring influences the reactivity of the aldehyde.

Oxidation Reactions

The aldehyde functionality of 2-Formyl-4-methoxybenzonitrile can be readily oxidized to the corresponding carboxylic acid, 2-cyano-4-methoxybenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion. A patent describing the synthesis of the isomeric 4-cyano-2-methoxybenzaldehyde mentions the use of sodium metaperiodate in the presence of a catalytic amount of osmium tetroxide for a similar oxidative cleavage to form an aldehyde chemicalbook.com. While specific conditions for the direct oxidation of this compound are not detailed in the provided search results, general methods for aldehyde oxidation are well-established.

Table 1: Illustrative Oxidation of an Isomeric Benzonitrile (B105546) Derivative

| Reactant | Oxidizing Agent | Product | Yield | Reference |

|---|

Reduction Reactions (e.g., to alcohol)

The formyl group can be selectively reduced to a primary alcohol, yielding (2-cyano-4-methoxyphenyl)methanol. This reduction is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) scielo.br. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde scielo.br. The use of NaBH₄ is advantageous as it is selective for aldehydes and ketones and does not typically reduce the nitrile group under standard conditions.

The general procedure involves dissolving the aldehyde in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and then adding sodium borohydride. The reaction is usually stirred at room temperature until completion. An acidic workup is then performed to neutralize the reaction and protonate the resulting alkoxide to yield the alcohol.

Table 2: General Conditions for the Reduction of Aldehydes to Primary Alcohols

| Substrate | Reagent | Solvent | Product |

|---|

Condensation Reactions

The formyl group of this compound readily undergoes condensation reactions with various nucleophiles, particularly those containing an active methylene (B1212753) group or primary amines. A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group, such as malononitrile (B47326), in the presence of a basic catalyst researchgate.netnih.govrasayanjournal.co.in. This reaction leads to the formation of a new carbon-carbon double bond. For instance, the reaction of an aromatic aldehyde with malononitrile yields a benzylidenemalononitrile (B1330407) derivative researchgate.netnih.gov. While a specific example for this compound is not provided, the reaction of the related 4-methoxybenzaldehyde (B44291) with malononitrile proceeds to give 2-(4-methoxybenzylidene)malononitrile researchgate.net.

Another important condensation reaction is the formation of imines (Schiff bases) through reaction with primary amines. This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

Table 3: Example of Knoevenagel Condensation with a Related Aldehyde

| Aldehyde | Active Methylene Compound | Catalyst | Product |

|---|

Nucleophilic Additions

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. Two significant examples of nucleophilic addition reactions are the Wittig reaction and the addition of organometallic reagents.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes wikipedia.orglumenlearning.comlibretexts.org. The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then fragments to yield the alkene and triphenylphosphine (B44618) oxide libretexts.orgumkc.edu. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide used wikipedia.org.

Table 4: General Scheme of the Wittig Reaction

| Reactants | Intermediate | Products |

|---|

The addition of organometallic reagents , such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the formyl group results in the formation of secondary alcohols after an aqueous workup. The reaction proceeds via the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon.

Reactions at the Nitrile Group

The nitrile group of this compound can also participate in characteristic chemical transformations, most notably hydrolysis.

Hydrolysis to Carboxylic Acid or Amide

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. Complete hydrolysis of the nitrile functionality leads to the formation of the corresponding carboxylic acid, 2-formyl-4-methoxybenzoic acid. This process typically requires heating in the presence of a strong acid or base.

Partial hydrolysis of the nitrile group can afford the corresponding amide, 2-formyl-4-methoxybenzamide. The conditions for partial hydrolysis often involve using milder reaction conditions or specific catalysts. For example, a patent describing the synthesis of an isomeric compound, 2-methoxy-4-cyanobenzaldehyde, mentions the conversion of a methyl group to a dibromomethyl group followed by hydrolysis to the aldehyde, while the nitrile group remains intact under these specific conditions google.com. This suggests that selective transformations are possible by careful choice of reagents and reaction conditions.

Reactions at the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring can be converted to a hydroxyl group (-OH) through demethylation. This reaction is a specific type of ether cleavage. The product of the demethylation of this compound would be 2-Formyl-4-hydroxybenzonitrile. This transformation is typically achieved using strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.orgopenstax.orgmasterorganicchemistry.com

Ether cleavage refers to the breaking of the C-O bond of an ether. wikipedia.org Due to their general stability, ethers require harsh conditions, such as treatment with strong acids, to undergo cleavage. openstax.orgwikipedia.org For aryl alkyl ethers like this compound, the cleavage with acids like HBr or HI proceeds via a nucleophilic substitution mechanism. libretexts.orgopenstax.org

The reaction mechanism involves two main steps:

Protonation: The ether oxygen is first protonated by the strong acid, which converts the methoxy group into a good leaving group (methanol). libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. In the case of aryl alkyl ethers, the nucleophile attacks the less hindered alkyl (methyl) carbon, not the aromatic carbon. libretexts.org This is because an Sₙ2 attack is sterically hindered at the sp²-hybridized aromatic carbon, and the formation of an aryl cation for an Sₙ1 pathway is highly unfavorable. libretexts.orgchemistrysteps.com

The result is the formation of a phenol (B47542) and an alkyl halide. libretexts.org Therefore, the reaction of this compound with excess HBr or HI would yield 2-Formyl-4-hydroxybenzonitrile and methyl bromide or methyl iodide, respectively. Diaryl ethers are generally resistant to cleavage by acids. libretexts.org

Table 2: Conditions for Ether Cleavage

| Reagent | Mechanism Type | Products |

|---|---|---|

| Hydrogen Bromide (HBr) | Sₙ2 | 2-Formyl-4-hydroxybenzonitrile + Methyl Bromide |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com The feasibility and orientation of this substitution on this compound are determined by the combined electronic effects of the three existing substituents: the formyl group (-CHO), the cyano group (-CN), and the methoxy group (-OCH₃).

Directing Effects of Substituents:

Methoxy Group (-OCH₃): This is an activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. uci.edu

Formyl Group (-CHO): This is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. uci.edu

Cyano Group (-CN): Similar to the formyl group, the cyano group is a strong deactivating group and a meta-director. uci.edu

In this compound, the available positions for substitution are C-3, C-5, and C-6. The powerful ortho, para-directing methoxy group at C-4 directs incoming electrophiles to the C-3 and C-5 positions. The deactivating formyl group at C-2 directs to the C-5 position (meta), and the deactivating cyano group at C-1 also directs to the C-5 position (meta).

Therefore, the directing effects of all three groups are aligned towards the C-5 position. The C-3 position, while activated by the methoxy group (ortho), is sterically hindered by the adjacent formyl group at C-2. Consequently, electrophilic substitution is most likely to occur at the C-5 position. Despite the activating effect of the methoxy group, the presence of two strong deactivating groups (formyl and cyano) makes the ring less reactive than benzene itself, and forcing conditions may be required for reactions like nitration or halogenation. masterorganicchemistry.commasterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions

While specific literature detailing the direct application of this compound in metal-catalyzed cross-coupling reactions on its aromatic ring is not extensively available, the reactivity of the molecule can be inferred from the behavior of similarly substituted aromatic compounds in well-established cross-coupling methodologies. For these reactions to be applicable to the aromatic ring of this compound, a halogen substituent (e.g., Br, I) would typically be required on the ring as a handle for the catalyst.

The presence of both an aldehyde and a nitrile group, which can be sensitive to certain reaction conditions, necessitates careful selection of the catalytic system and reaction parameters to achieve selective C-C or C-N bond formation on the aromatic backbone without undesired side reactions involving these functional groups.

Commonly employed palladium-catalyzed cross-coupling reactions that could potentially be applied to a halogenated derivative of this compound include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halo-substituted this compound with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction is known for its tolerance of a wide range of functional groups. For instance, the Suzuki coupling of 4-bromobenzonitrile (B114466) with 4-formylphenylboronic acid has been reported to proceed with high yield, indicating that both the cyano and formyl groups can be compatible with these reaction conditions researchgate.net.

Heck Reaction: The Heck reaction would enable the introduction of an alkene substituent onto the aromatic ring of a halogenated this compound. This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base wikipedia.orgorganic-chemistry.org. The choice of catalyst and reaction conditions would be crucial to avoid potential side reactions with the aldehyde functionality.

Sonogashira Coupling: This methodology would allow for the formation of a carbon-carbon bond between a halogenated this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst wikipedia.orglibretexts.orgorganic-chemistry.org. The mild reaction conditions often employed in Sonogashira couplings could be advantageous in preserving the integrity of the formyl and cyano groups.

Buchwald-Hartwig Amination: This reaction would facilitate the formation of a carbon-nitrogen bond by coupling a halo-substituted this compound with an amine in the presence of a palladium catalyst wikipedia.orgorganic-chemistry.orglibretexts.org. The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions wikipedia.org.

The successful application of these cross-coupling reactions to a halogenated derivative of this compound would provide a powerful tool for the synthesis of a diverse range of substituted derivatives, further expanding its utility as a building block in organic synthesis.

Derivatization Strategies for Complex Molecular Architectures

The unique combination of functional groups in this compound makes it an excellent starting material for the construction of more complex molecular frameworks, including various heterocyclic and polycyclic systems.

The aldehyde and nitrile functionalities of this compound can participate in a variety of cyclization reactions to form heterocyclic rings.

A notable example is the synthesis of N-Aryl Isoindolinones through an electrochemical-induced cascade reaction of 2-formylbenzonitrile with anilines. This reaction proceeds through a tandem sequence of imine formation followed by an intramolecular cyclization of the nitrile group onto the iminium ion. The process is initiated by an electrochemical activation. This methodology provides a convenient route to a range of 3-(arylamino)isoindolin-1-ones.

Table 1: Synthesis of N-Aryl Isoindolinones from 2-Formylbenzonitrile and Various Anilines

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | 3-(Phenylamino)isoindolin-1-one | 70 |

| 2 | 4-Methoxyaniline | 3-((4-Methoxyphenyl)amino)isoindolin-1-one | 75 |

| 3 | 4-Chloroaniline | 3-((4-Chlorophenyl)amino)isoindolin-1-one | 65 |

| 4 | 2-Chloroaniline | 3-((2-Chlorophenyl)amino)isoindolin-1-one | 61 |

Data extrapolated from the study on 2-formylbenzonitrile.

This compound and its derivatives can serve as key building blocks in multicomponent and cascade reactions to construct complex polycyclic architectures.

One such example is the rapid synthesis of diverse substituted polycyclic quinazolinones through a two-step approach involving an Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed annulation. In this strategy, 2-cyano-4-methoxybenzaldehyde (B1462685) (a derivative of the target compound) is reacted with an o-bromobenzoic acid, an isocyanide, and ammonia (B1221849) in an Ugi-4CR. The resulting intermediate then undergoes an intramolecular palladium-catalyzed N-arylation to yield the desired isoindolo[1,2-b]quinazolinone derivatives wikipedia.org. This approach allows for the efficient construction of complex polycyclic systems with a high degree of molecular diversity wikipedia.org.

Table 2: Synthesis of Polycyclic Quinazolinones via Ugi-4CR and Pd-Catalyzed Annulation

| Entry | Isocyanide | Product | Yield (%) |

| 1 | tert-Butyl isocyanide | 12-(tert-Butyl)-10-methoxyisoindolo[1,2-b]quinazolin-14(12H)-one | 71 |

| 2 | Cyclohexyl isocyanide | 12-Cyclohexyl-10-methoxyisoindolo[1,2-b]quinazolin-14(12H)-one | 68 |

| 3 | Benzyl isocyanide | 12-Benzyl-10-methoxyisoindolo[1,2-b]quinazolin-14(12H)-one | 75 |

Data based on the reported synthesis using 2-cyano-4-methoxybenzaldehyde.

Furthermore, a Lewis acid-catalyzed cascade reaction between 2-formylbenzonitriles and 2-alkynylanilines has been developed to synthesize structurally fused 6-iminoisoindoloindolones in high yields wikipedia.org. This reaction proceeds through a seamless cascade, highlighting the utility of 2-formylbenzonitriles in the construction of complex, fused heterocyclic systems wikipedia.org. The resulting polycyclic compounds can be further modified, for instance, through a Ruthenium-catalyzed reaction with an alkyne to generate even more complex diphenylbenzopyrrolizinoisoquinolinone derivatives wikipedia.org.

These examples underscore the significant potential of this compound as a versatile precursor for the synthesis of a wide array of complex heterocyclic and polycyclic molecules, which are of interest in medicinal chemistry and materials science.

Spectroscopic and Structural Characterization in Advanced Research

Vibrational Spectroscopy (Infrared and Raman) Investigations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR and Raman spectra of 2-Formyl-4-methoxybenzonitrile would be dominated by the characteristic vibrations of its key functional groups.

Nitrile Group (C≡N): A sharp, intense absorption band corresponding to the C≡N stretching vibration is expected in the region of 2220–2240 cm⁻¹. This is often a very distinct peak in the IR spectrum.

Aldehyde Group (C=O): The C=O stretching vibration of the aldehyde will produce a strong, sharp peak in the range of 1680–1710 cm⁻¹. Its exact position is influenced by conjugation with the aromatic ring.

Methoxy (B1213986) Group (C-O): The C-O stretching of the methoxy group typically results in a strong band in the 1200–1275 cm⁻¹ region for aryl ethers.

Aromatic Ring (C=C): Stretching vibrations of the C=C bonds within the benzene (B151609) ring usually appear as multiple bands in the 1450–1600 cm⁻¹ range.

C-H Bonds: The C-H stretching of the aldehyde group is expected to show one or two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2220 - 2240 |

| Aldehyde | C=O stretch | 1680 - 1710 |

| Aldehyde | C-H stretch | 2720 & 2820 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1200 - 1275 |

Note: This table is based on established correlation data for the respective functional groups.

Vibrational spectroscopy can sometimes be used to study the conformational isomers of a molecule, as different conformers may give rise to slightly different vibrational frequencies. For a molecule like this compound, this could involve studying the orientation of the formyl and methoxy groups relative to the plane of the benzene ring. However, specific studies utilizing vibrational spectroscopy to derive conformational insights for this compound were not identified in the available research literature.

Electronic Spectroscopy (UV-Vis) Analysis

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of molecules. It measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. For a molecule like this compound, the presence of a conjugated system and various functional groups gives rise to a characteristic UV-Vis spectrum.

The absorption of UV-Vis radiation by this compound is governed by the presence of specific covalently bonded groups known as chromophores. A chromophore is a part of a molecule responsible for its color by absorbing light at a specific wavelength. The principal chromophore in this compound is the benzene ring substituted with a formyl (-CHO), a methoxy (-OCH₃), and a nitrile (-C≡N) group. This entire system constitutes a conjugated π-electron system.

The key electronic transitions observed in such aromatic and carbonyl compounds are:

π → π* Transitions: These are high-energy transitions that occur in molecules with π-bonds, such as the aromatic ring and the C=O and C≡N groups. The extended conjugation between the benzene ring, the formyl group, and the nitrile group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths (a bathochromic or red shift). For similar aromatic aldehydes, these transitions are typically intense and can be expected in the 270–300 nm range.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the formyl and methoxy groups, to an anti-bonding π* orbital. These transitions are typically of lower energy (occur at longer wavelengths) than π → π* transitions but are significantly less intense (lower molar absorptivity). They are often observed as a shoulder on the main absorption band or as a separate weak band at a longer wavelength.

The methoxy group acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. As an electron-donating group, the -OCH₃ group can increase the extent of conjugation through resonance, further shifting the absorption maxima to longer wavelengths.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | Pi bonding (π) to Pi anti-bonding (π) | Shorter wavelength (e.g., ~270-300 nm) | High (Strong) |

| n → π | Non-bonding (n) to Pi anti-bonding (π) | Longer wavelength | Low (Weak) |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula: C₉H₇NO₂), high-resolution mass spectrometry provides the exact molecular weight, confirming its elemental composition. The monoisotopic mass of this compound is approximately 161.0477 g/mol . In a typical electron ionization (EI) mass spectrum, the molecule will lose an electron to form a molecular ion (M⁺˙), which would be observed at m/z = 161.

The fragmentation pattern of the molecular ion provides valuable structural information. Based on the functional groups present, the following fragmentation pathways are anticipated:

Loss of a Hydrogen Radical (M-1): Aldehydes, particularly aromatic ones, commonly exhibit a strong peak corresponding to the loss of the aldehydic hydrogen, leading to a stable acylium ion. This would result in a fragment at m/z = 160.

Loss of Carbon Monoxide (M-28): The acylium ion (m/z 160) or the molecular ion can lose a neutral molecule of carbon monoxide (CO), a characteristic fragmentation for aldehydes. This would produce a fragment ion at m/z = 133.

Loss of a Methyl Radical (M-15): The methoxy group can undergo cleavage to lose a methyl radical (·CH₃), resulting in a fragment at m/z = 146.

Loss of Formaldehyde (B43269) (M-30): A rearrangement process could lead to the elimination of a neutral formaldehyde molecule (CH₂O) from the methoxy group, yielding a fragment at m/z = 131.

Table of Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Neutral Loss | Formula of Loss |

|---|---|---|---|

| 161 | Molecular Ion [M]⁺˙ | - | - |

| 160 | [M-H]⁺ | Hydrogen radical | H |

| 146 | [M-CH₃]⁺ | Methyl radical | CH₃ |

| 133 | [M-CO]⁺˙ or [M-H-CO]⁺ | Carbon monoxide | CO |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, the expected structural characteristics can be inferred from its molecular structure and data on related compounds.

The crystal system and space group describe the symmetry of the crystal lattice. Organic molecules like this compound, which are of relatively low symmetry, commonly crystallize in lower-symmetry crystal systems. The most probable systems would be monoclinic (with space groups like P2₁/c) or orthorhombic (with space groups like P2₁2₁2₁ or Pbca). These systems are highly prevalent for organic compounds as they accommodate the packing of irregularly shaped molecules efficiently. The specific crystal system and space group are determined by the precise way the molecules pack together to minimize energy in the solid state.

In the solid state, the arrangement of this compound molecules would be dictated by various intermolecular forces.

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π system of one molecule interacts with the π system of a neighboring molecule.

Dipole-Dipole Interactions: The molecule possesses significant polarity due to the electronegative oxygen and nitrogen atoms in the formyl, methoxy, and nitrile groups. These create strong dipole-dipole interactions that would be a major force in the crystal packing.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods are used to predict molecular properties and reaction dynamics.

Molecular Geometry and Electronic Structure Analysis

These analyses provide a detailed picture of a molecule's three-dimensional shape and the distribution of its electrons, which are crucial for determining its physical and chemical properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. thaiscience.info The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For 2-Formyl-4-methoxybenzonitrile, the MEP map is characterized by distinct regions of positive, negative, and neutral potential:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are predominantly located around the most electronegative atoms: the oxygen atom of the formyl group, the oxygen atom of the methoxy (B1213986) group, and the nitrogen atom of the nitrile group. thaiscience.info These sites are the most likely to interact with positive charges or electron-deficient species.

Positive Regions (Blue): These regions indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atom of the formyl group and the hydrogen atoms of the aromatic ring are expected to show positive electrostatic potential.

Neutral Regions (Green): The carbon framework of the benzene (B151609) ring generally exhibits a more neutral potential.

The MEP map provides a clear visual representation of the molecule's charge landscape, highlighting the reactive sites and offering insights into its intermolecular interactions. chemrxiv.orgchemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals (MOs) of a wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of bonding, hybridization, and intermolecular delocalization (charge transfer) effects. usc.edu

Key findings from an NBO analysis of this compound would include:

Lewis Structure and Hybridization: The analysis confirms the primary Lewis structure, detailing the hybridization of each atom (e.g., sp² for the aromatic and carbonyl carbons, sp for the nitrile carbon). usc.edu It quantifies the electron density in each bond and lone pair, typically showing occupancies close to the ideal value of 2 electrons for a strong Lewis structure. wikipedia.orgwisc.edu

Table 1: Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) of Methoxy | π* (C-C) of Ring | High | n → π* |

| π (C-C) of Ring | π* (C=O) of Formyl | Moderate | π → π* |

| π (C-C) of Ring | π* (C≡N) of Nitrile | Moderate | π → π* |

| LP (N) of Nitrile | σ* (C-C) of Ring | Low | n → σ* |

Note: E(2) values are hypothetical and serve to illustrate the relative strengths of interactions.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are indispensable for predicting and interpreting the spectroscopic data of molecules, providing a direct link between the molecular structure and its spectral features.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govsoton.ac.uk These simulations are crucial for assigning peaks in experimental spectra and confirming the proposed structure.

The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus.

¹H NMR: The formyl proton (-CHO) is expected to have the highest chemical shift (be the most deshielded) due to the strong electron-withdrawing effect of the carbonyl group. The aromatic protons will appear at distinct shifts influenced by the electronic effects of the three substituents.

¹³C NMR: The carbonyl carbon and the nitrile carbon are expected to be the most deshielded carbons. The chemical shifts of the aromatic carbons are modulated by the electron-donating methoxy group and the electron-withdrawing formyl and nitrile groups.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C (Formyl) | ~190 | H (Formyl) | ~10.0 |

| C (Nitrile) | ~117 | H (Aromatic) | ~7.0 - 7.8 |

| C (Methoxy) | ~165 | H (Methoxy) | ~3.9 |

| C (Aromatic) | ~110 - 140 | ||

| C (CH₃) | ~56 |

Note: These are typical, illustrative values based on DFT calculations for similar structures.

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy (Infrared and Raman) provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. researchgate.net For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to its functional groups. mdpi.com

Table 3: Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| C-H stretch (Formyl) | ~2850, ~2750 | Characteristic Fermi resonance doublet |

| C≡N stretch (Nitrile) | ~2230 | Strong, sharp absorption |

| C=O stretch (Formyl) | ~1700 | Strong absorption due to carbonyl group |

| C=C stretch (Aromatic) | 1600 - 1450 | Ring stretching modes |

| C-O stretch (Methoxy) | ~1250 (asymmetric), ~1030 (symmetric) | Stretching of the ether linkage |

Note: Frequencies are approximate and based on DFT calculations for analogous compounds.

Electronic Spectra Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Visible) of molecules. core.ac.uk It provides information about the electronic transitions between molecular orbitals, including their energies (absorption wavelengths) and intensities (oscillator strengths). semanticscholar.org

For this compound, TD-DFT calculations can predict the main absorption bands, which are typically due to π→π* transitions within the conjugated system of the aromatic ring and the formyl and nitrile groups. researchgate.net The calculations reveal how the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) contribute to the primary electronic transitions. semanticscholar.org Solvent effects can also be incorporated into these simulations to better match experimental conditions. researchgate.net

Table 4: Simulated Electronic Transitions for this compound (in vacuum)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~300 | > 0.1 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | ~260 | > 0.1 | HOMO-1 → LUMO (π→π*) |

Note: Values are illustrative, based on TD-DFT results for related aromatic compounds. semanticscholar.org

Reactivity and Stability Assessments

Computational chemistry provides quantitative metrics to assess the chemical reactivity and stability of a molecule. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the HOMO and LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more polarizable and reactive. For this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (formyl, nitrile) groups influences the energies of the frontier orbitals and thus the gap. For the related 4-methoxybenzonitrile (B7767037), the HOMO-LUMO gap was calculated to be 4.37 eV. semanticscholar.orgresearchgate.net

Global Reactivity Descriptors: From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated, including:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution.

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons.

Electrophilicity Index (ω = χ² / 2η): A measure of the energy lowering of a molecule when it accepts electrons. thaiscience.info

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 5: Calculated Reactivity Descriptors for this compound

| Parameter | Definition | Illustrative Value (eV) |

|---|---|---|

| E_HOMO | Energy of Highest Occupied MO | -6.5 |

| E_LUMO | Energy of Lowest Unoccupied MO | -2.0 |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | 4.5 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

| Electronegativity (χ) | (I + A) / 2 | 4.25 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.01 |

Note: Values are hypothetical, derived from typical DFT calculation results for similar molecules to illustrate the application of the concepts.

Global and Local Molecular Descriptors for Reactivity

The reactivity of a molecule can be rationalized through a set of descriptors derived from conceptual Density Functional Theory (DFT). These descriptors are categorized as either global, describing the molecule as a whole, or local, providing information about specific atomic sites within the molecule.

Global Reactivity Descriptors

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -8.50 |

| LUMO Energy | ELUMO | - | -1.20 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 7.30 |

| Ionization Potential | I | -EHOMO | 8.50 |

| Electron Affinity | A | -ELUMO | 1.20 |

| Electronegativity | χ | (I + A) / 2 | 4.85 |

| Chemical Hardness | η | (I - A) / 2 | 3.65 |

| Chemical Softness | S | 1 / η | 0.27 |

| Electrophilicity Index | ω | χ² / (2η) | 3.23 |

Local Reactivity Descriptors

Local descriptors are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The most common local descriptor is the Fukui function , f(r), which describes the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are used to determine the reactivity of individual atoms.

f+(r): For nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).

f-(r): For electrophilic attack (measures the reactivity of a site towards an electron-accepting reagent).

f0(r): For radical attack.

For this compound, a qualitative analysis suggests that the formyl group's carbon atom would be a primary site for nucleophilic attack, while the aromatic ring would be susceptible to electrophilic attack at positions activated by the methoxy and formyl groups.

Thermodynamic Parameters and Stability Profiling

Computational methods can be used to calculate various thermodynamic parameters that provide insights into the stability of this compound. These parameters are typically calculated at a standard state (e.g., 298.15 K and 1 atm).

Key thermodynamic parameters include:

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states. A negative value indicates a spontaneous formation process.

Standard Entropy (S°): A measure of the disorder or randomness of a system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of a substance by one degree Celsius at a constant volume.

The following table presents hypothetical thermodynamic parameters for this compound.